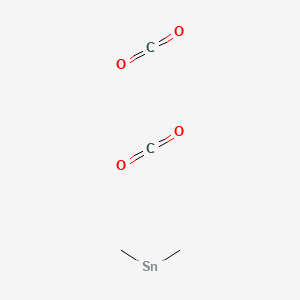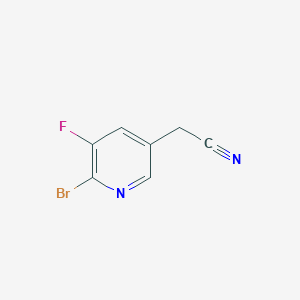
Tris(3,4,5-trimethoxyphenyl)phosphine
Descripción general
Descripción
Tris(3,4,5-trimethoxyphenyl)phosphine is a useful research compound. Its molecular formula is C27H33O9P and its molecular weight is 532.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tris(3,4,5-trimethoxyphenyl)phosphine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tris(3,4,5-trimethoxyphenyl)phosphine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Catalysis in Chemical Reactions
- Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP) has been used as a catalyst in various chemical reactions. For instance, it catalyzes the trifluoromethylation of carbonyl compounds and imines with trifluoromethyltrimethylsilane, yielding trifluoromethylated products (Matsukawa & Saijo, 2008). Additionally, it catalyzes the aldol reaction between ketene silyl acetals and aldehydes, leading to aldol products through O-Si and C-Si bond cleavage (Matsukawa, Okano, & Imamoto, 2000).
- It is also used in the telomerization of isoprene with secondary amines, showcasing selectivity for the head-to-head isomer (Maddock & Finn, 2000).
2. Development of New Reductants
- Research has been conducted on the development of new water-soluble phosphines as reductants for peptide and protein disulfide bonds. This includes the study of mono-, di-, and trimethyl ester analogues of TCEP, a related phosphine compound (Cline et al., 2004).
3. Improvement in Battery Technology
- Tris(pentafluorophenyl)phosphine and tris(trimethylsilyl)phosphine have been utilized to improve the cycling performance of high voltage lithium-ion batteries (Xu et al., 2012). They contribute to the formation of a protective film on battery cathodes, enhancing cell performance.
4. Involvement in Polymerization Processes
- Tris(2,4,6-trimethoxyphenyl)phosphine is effective in polymerization processes, such as the group transfer polymerization of alkyl (meth)acrylates (Fèvre, Vignolle, Héroguez, & Taton, 2012).
5. Role in Hydroformylation Reactions
- It has also been used as a ligand in the hydroformylation of 1-dodecene, showing higher activity compared to traditional triphenylphosphine (Yuan et al., 2010).
Propiedades
IUPAC Name |
tris(3,4,5-trimethoxyphenyl)phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33O9P/c1-28-19-10-16(11-20(29-2)25(19)34-7)37(17-12-21(30-3)26(35-8)22(13-17)31-4)18-14-23(32-5)27(36-9)24(15-18)33-6/h10-15H,1-9H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGOYDLMIOGWWLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)P(C2=CC(=C(C(=C2)OC)OC)OC)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33O9P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(3,4,5-trimethoxyphenyl)phosphine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




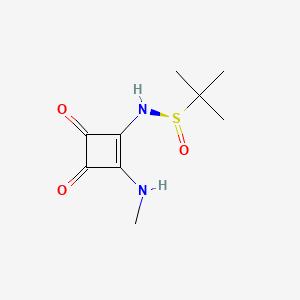
![tert-Butyl 2-methoxy-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate](/img/structure/B8224097.png)
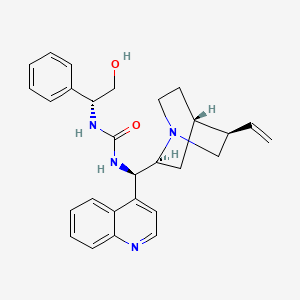

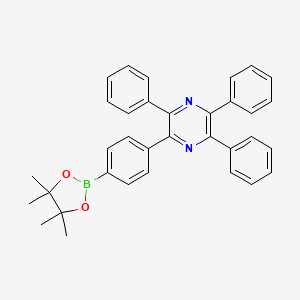
![5-methyl-5H-benzo[b][1]benzosilole](/img/structure/B8224121.png)
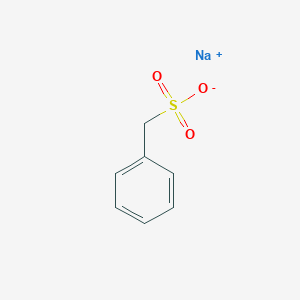

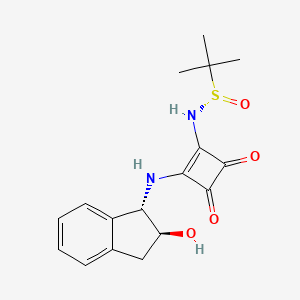
![(4aS,7S)-8,8-Dichloro-9,9-dimethyltetrahydro-4H-4a,7-methanobenzo[c][1,2]oxazireno[2,3-b]isothiazole 3,3-dioxide](/img/structure/B8224141.png)

